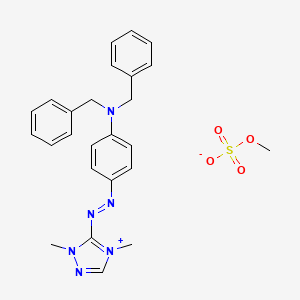
5-((4-(Dibenzylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate is a complex organic compound with the molecular formula C24H25N6.CH3O4S and a molecular weight of 508.6 g/mol. This compound is known for its unique structure, which includes a triazolium ring, azo linkage, and dibenzylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-dibenzylaminobenzene, followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound.
Quaternization: The azo compound is then quaternized using methyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Diazotization and Coupling: Using industrial-grade reagents and solvents.
Efficient Quaternization: Employing controlled temperature and pressure conditions to maximize the efficiency of the quaternization step.
Análisis De Reacciones Químicas
Types of Reactions
5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to break the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.
Major Products
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Primary and secondary amines.
Substitution Products: Substituted triazolium derivatives.
Aplicaciones Científicas De Investigación
5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium chloride
- 5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium bromide
Uniqueness
5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate is unique due to its specific methyl sulfate group, which imparts distinct chemical properties and reactivity compared to its chloride and bromide counterparts.
Propiedades
Número CAS |
72919-81-4 |
|---|---|
Fórmula molecular |
C25H28N6O4S |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
N,N-dibenzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C24H25N6.CH4O4S/c1-28-19-25-29(2)24(28)27-26-22-13-15-23(16-14-22)30(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21;1-5-6(2,3)4/h3-16,19H,17-18H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
XVANVXZAHJFYOC-UHFFFAOYSA-M |
SMILES canónico |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


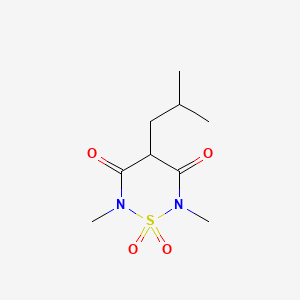
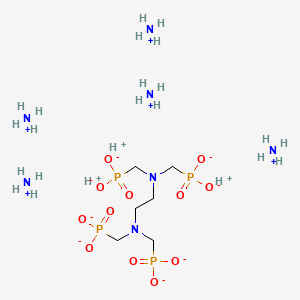

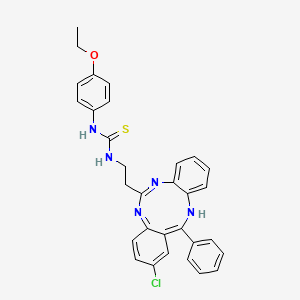
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)

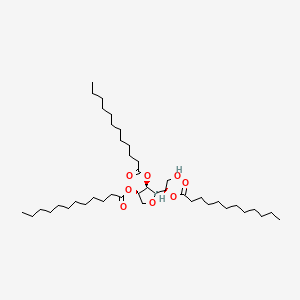
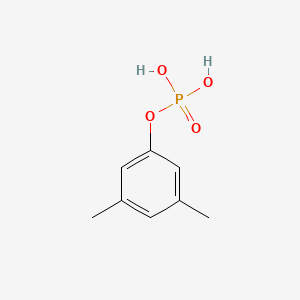
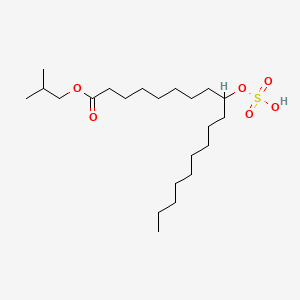



![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)

